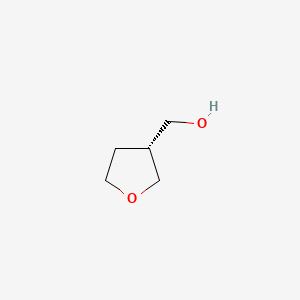
1-(Piperidin-4-YL)piperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C9H22Cl3N3 and a molecular weight of 278.65 . It is a solid substance and is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a piperidine ring. The exact mass of the molecule is 277.08800 .Chemical Reactions Analysis
Piperazine derivatives are used both as a reagent and building block in several synthetic applications. They serve as an excellent catalyst for many condensation reactions .Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as vital building blocks in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis (TB). The review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Uses
Piperazine derivatives find application in a plethora of therapeutic areas, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus facilitate a significant difference in the medicinal potential of the resultant molecules. This patent review article describes various molecular designs bearing the piperazine entity, furnishing a wide array of pharmacological profiles, indicating the flexibility of piperazine as a building block in drug discovery (Rathi et al., 2016).
Pharmacological Activity of Piperidine and Piperazine Derivatives
Research on new derivatives of azaheterocycles, compounds of piperidine, and piperazine, shows promising potential in the development of new drugs for various medical fields. These compounds have demonstrated pronounced local anesthetic activity and antiarrhythmic activity in experimental studies, indicating their relevance in addressing cardiovascular diseases, pain management, and possibly other therapeutic areas (Khaiitova et al., 2022).
Antidepressant Properties
Piperazine substructure is notably present in most marketed antidepressants, suggesting its significant role in the development of novel antidepressants due to its favorable CNS pharmacokinetic profile. The review provides an in-depth analysis of the significance of the piperazine moiety in the development of antidepressants, offering insights into current developments, SAR studies, and the therapeutic potential of piperazine-based compounds in treating depression (Kumar et al., 2021).
Mécanisme D'action
While the specific mechanism of action for 1-(Piperidin-4-YL)piperazine trihydrochloride is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(Piperidin-4-YL)piperazine trihydrochloride is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful if absorbed through the skin, causes skin burns, and can cause chemical burns to the respiratory tract if inhaled .
Orientations Futures
Piperidine derivatives, including 1-(Piperidin-4-YL)piperazine trihydrochloride, have been found to exhibit a wide range of biological activities and are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-piperidin-4-ylpiperazine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYQEJJJPWPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNCC2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693442 |
Source


|
| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217074-64-0 |
Source


|
| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

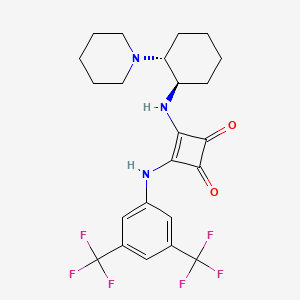
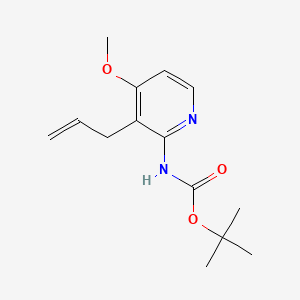

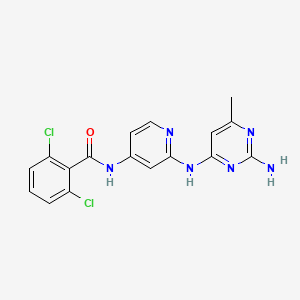
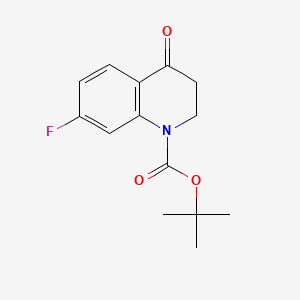
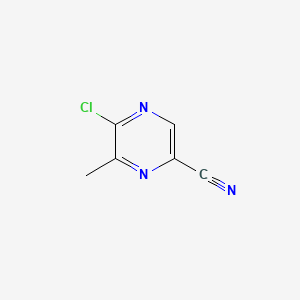

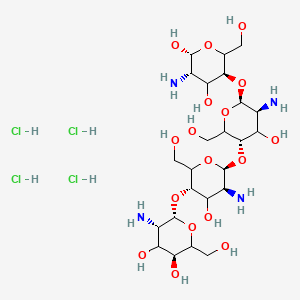
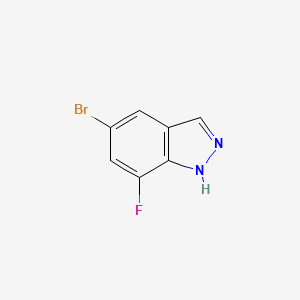
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
